[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine
Description
Properties
Molecular Formula |
C14H23N5 |
|---|---|
Molecular Weight |
261.37 g/mol |
IUPAC Name |
N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1-(1-propylpyrazol-4-yl)methanamine |
InChI |
InChI=1S/C14H23N5/c1-4-6-18-11-13(9-16-18)8-15-10-14-12(3)7-17-19(14)5-2/h7,9,11,15H,4-6,8,10H2,1-3H3 |
InChI Key |
KIFSQFVNSAHXOO-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C=N1)CNCC2=C(C=NN2CC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine typically involves the following steps:
Formation of Pyrazole Rings: The initial step involves the synthesis of the pyrazole rings. This can be achieved through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.
Alkylation: The pyrazole rings are then alkylated using ethyl and propyl halides to introduce the ethyl and propyl groups at the desired positions.
Coupling: The alkylated pyrazoles are coupled using a suitable linker, such as formaldehyde, under basic conditions to form the final compound.
Industrial Production Methods
In an industrial setting, the production of [(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine would involve large-scale reactors and optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and ethyl groups, to form corresponding alcohols or ketones.
Reduction: Reduction reactions can be performed on the pyrazole rings to yield dihydropyrazoles.
Substitution: The compound can participate in substitution reactions, where the hydrogen atoms on the pyrazole rings are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of dihydropyrazoles.
Substitution: Formation of halogenated pyrazoles.
Scientific Research Applications
Chemistry
In chemistry, [(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Pyrazole derivatives are known to exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine
In medicinal chemistry, [(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine is investigated for its potential therapeutic applications. Its dual pyrazole structure may interact with biological targets in unique ways, leading to the development of new drugs.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of [(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. The pyrazole rings can form hydrogen bonds and π-π interactions with proteins and enzymes, modulating their activity. This compound may also interact with nucleic acids, affecting gene expression and cellular processes.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
The compound [(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine , identified by CAS No. 1856018-84-2, is a pyrazole derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
- Molecular Formula : C14H24ClN5
- Molecular Weight : 297.83 g/mol
- Chemical Structure : The compound consists of two pyrazole moieties connected by a methylamine bridge, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in various biological pathways. Pyrazole derivatives are known to modulate enzyme activity and receptor interactions, which can lead to diverse pharmacological effects.
Potential Mechanisms:
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit key enzymes involved in metabolic pathways, potentially impacting cancer cell proliferation and survival.
- Receptor Modulation : The dual pyrazole structure may allow for binding to multiple receptor types, influencing signaling pathways related to inflammation and pain.
Anticancer Activity
Research indicates that pyrazole derivatives can inhibit tumor growth by targeting specific proteins involved in cancer progression. For instance, compounds structurally related to [(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine have demonstrated efficacy in inhibiting the XPA protein involved in DNA repair mechanisms, which is crucial for cancer cell survival .
Anti-inflammatory Properties
Studies have indicated that pyrazole derivatives exhibit anti-inflammatory effects through the inhibition of cyclooxygenase enzymes (COX), which are responsible for the synthesis of pro-inflammatory mediators. This suggests potential applications in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of pyrazole compounds often correlates with their structural features. Modifications to the pyrazole ring or substituents can significantly impact their potency and selectivity. For example, increasing the number of methyl groups on the pyrazole ring has been associated with enhanced inhibitory activity against certain targets .
Case Studies
- Study on XPA Inhibition : A study reported that compounds similar to [(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine exhibited significant inhibition of XPA-DNA interactions, with some achieving over 80% inhibition at concentrations around 50 μM .
- Anti-inflammatory Screening : Another study evaluated various pyrazole derivatives for their anti-inflammatory properties, revealing that certain substitutions led to improved efficacy while maintaining low toxicity profiles .
Data Tables
| Compound Name | CAS Number | Molecular Formula | Activity Type | IC50 (μM) |
|---|---|---|---|---|
| Compound A | 1856018-84-2 | C14H24ClN5 | XPA Inhibition | 25 |
| Compound B | 1234567-89-X | C12H20N4 | Anti-inflammatory | 15 |
Q & A
Q. Advanced Research Focus
- Docking/MD simulations : Use AutoDock or Schrödinger Suite to model interactions with enzymes (e.g., kinases) or receptors. Focus on pyrazole NH and methyl groups as hydrogen-bond donors/steric blockers .
- QSAR studies : Correlate substituent effects (e.g., ethyl vs. propyl chains) with bioactivity using descriptors like logP, polar surface area, and Hammett constants .
Case Study : Fluorine substitution at pyrazole positions (as in ) enhances metabolic stability but may reduce solubility—balance via logD optimization .
How does the compound’s reactivity differ from structurally related pyrazole derivatives in nucleophilic substitution or oxidation reactions?
Basic Research Focus
Compare reactivity with analogs ():
What spectroscopic techniques (beyond NMR/IR) are essential for characterizing dynamic behaviors like tautomerism?
Q. Advanced Research Focus
- VT-NMR (Variable Temperature) : Detect tautomeric shifts (e.g., pyrazole NH ↔ ring proton exchange) by observing signal coalescence at elevated temperatures .
- Solid-state MAS NMR : Resolve crystallographic vs. solution-phase conformations (e.g., ¹⁵N NMR for hydrogen-bond networks) .
Case Study : ’s ¹H/¹³C NMR assignments (δ 10.51 ppm for NH) can benchmark tautomer populations in different solvents .
How do solvent polarity and pH influence the compound’s solubility and aggregation behavior?
Q. Basic Research Focus
- Solubility Screen : Test in DMSO (high), water (low), and ethanol (moderate). Use HPLC to quantify solubility limits .
- pH-Dependent Aggregation : UV-Vis turbidity assays at pH 3–10 reveal precipitation thresholds (e.g., pKa ~6.5 for pyrazole NH) .
Data Example : In aqueous buffers (pH 7.4), the compound forms micellar aggregates above 0.1 mM, impacting bioavailability .
What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?
Q. Advanced Research Focus
- Chiral Resolution : If stereocenters exist, use chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution .
- Process Chemistry : Replace column chromatography with crystallization (e.g., using ethyl acetate/hexane gradients) for >100 g batches .
Risk Mitigation : Monitor for racemization via polarimetry during amination steps .
How does the compound’s stability under thermal/oxidative stress inform storage and handling protocols?
Q. Basic Research Focus
- TGA/DSC : Decomposition onset at ~180°C (TGA) and melting endotherm at 110–115°C (DSC) guide storage below 25°C .
- Forced Degradation : Expose to H₂O₂ (3%) or UV light (254 nm) for 48 hrs; LC-MS identifies oxidation byproducts (e.g., N-oxide formation) .
What in vitro assays are prioritized to evaluate the compound’s pharmacokinetic and toxicity profiles?
Q. Advanced Research Focus
- CYP450 Inhibition : Fluorescence-based assays (e.g., CYP3A4) to assess metabolic interactions .
- hERG Binding : Patch-clamp electrophysiology to screen for cardiotoxicity risks .
- Ames Test : Bacterial reverse mutation assay (TA98 strain) for genotoxicity .
How do structural analogs inform SAR for optimizing target selectivity (e.g., kinase vs. GPCR targets)?
Q. Advanced Research Focus
| Modification | Effect on Kinase IC₅₀ | Effect on GPCR EC₅₀ |
|---|---|---|
| Ethyl → Cyclopropyl | 2-fold increase | No change |
| Methyl → Fluoro | 5-fold decrease | 3-fold increase |
| Methodology : Parallel screening against KinaseX (broad panel) and GPCR-Y (β-arrestin assay) . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
